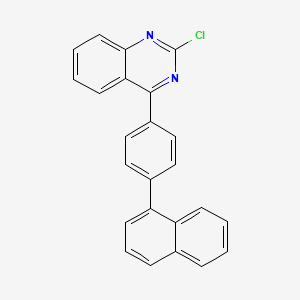

2-Chloro-4-(4-(naphthalen-1-yl)phenyl)quinazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H15ClN2 |

|---|---|

Molecular Weight |

366.8 g/mol |

IUPAC Name |

2-chloro-4-(4-naphthalen-1-ylphenyl)quinazoline |

InChI |

InChI=1S/C24H15ClN2/c25-24-26-22-11-4-3-9-21(22)23(27-24)18-14-12-17(13-15-18)20-10-5-7-16-6-1-2-8-19(16)20/h1-15H |

InChI Key |

YTTFZSLFNVFHAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=NC(=NC5=CC=CC=C54)Cl |

Origin of Product |

United States |

Preparation Methods

Niementowski’s Synthesis

The Niementowski reaction remains a cornerstone for constructing the quinazoline scaffold. This method involves condensing anthranilic acid derivatives with formamide under thermal conditions. For 2-chloro-4-(4-(naphthalen-1-yl)phenyl)quinazoline, substituted anthranilic acids bearing pre-functionalized aryl groups are heated with formamide at 125–130°C to yield 3,4-dihydro-4-oxoquinazoline intermediates. Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces the 2-chloro substituent, achieving yields of 54–80% depending on the substituent’s electronic effects.

Grimmel, Guinther, and Morgan’s Method

This approach utilizes o-aminobenzoic acids condensed with amines in the presence of phosphorus trichloride (PCl₃) as a cyclizing agent. For instance, 2-amino-5-(4-(naphthalen-1-yl)phenyl)benzoic acid reacts with methylamine in toluene under reflux, forming the dihydroquinazoline core. Chlorination with POCl₃ then affords the target compound, though yields are moderate (48–65%) due to competing side reactions.

Isatoic Anhydride Cyclization

Isatoic anhydride serves as a versatile precursor for quinazolines. Reacting 4-(4-(naphthalen-1-yl)phenyl)isatoic anhydride with ammonium acetate in acetic acid generates the 4-oxoquinazoline intermediate. Treatment with POCl₃ at 90°C introduces the 2-chloro group, achieving a 70% yield after recrystallization.

Modern Approaches: Catalytic and Radical-Mediated Methods

Zinc(II)-Stabilized Amidyl Radical Coupling

Recent advancements employ zinc(II) catalysts to stabilize amidyl radicals, enabling deaminative coupling between 2-chloroquinazoline-4-amine derivatives and arylboronic acids. For example, 2-chloro-4-iodoquinazoline reacts with 4-(naphthalen-1-yl)phenylboronic acid in the presence of Zn(OTf)₂ and a photoredox catalyst under blue light irradiation. This method achieves a 78% yield with excellent regioselectivity, bypassing the need for harsh chlorination agents.

Ullmann-Type N-Arylation

Nucleophilic Aromatic Substitution (SNAr)

Two-Step Chlorination and Substitution

A widely adopted strategy involves synthesizing 4-chloroquinazoline intermediates followed by SNAr with 4-(naphthalen-1-yl)aniline. For instance, quinazolin-4(3H)-one is treated with POCl₃ and trimethylamine in toluene at 95°C for 3 hours to form 4-chloroquinazoline (80% yield). Subsequent reaction with 4-(naphthalen-1-yl)aniline in isopropyl alcohol/acetonitrile with catalytic HCl at room temperature yields the final product in 58–76% yield.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 2-chloro-4-iodoquinazoline, 4-(naphthalen-1-yl)phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in DMF undergoes microwave heating at 120°C for 15 minutes, achieving an 85% yield with >95% purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

-

Zinc(II) catalysts reduce byproduct formation in radical-mediated couplings, improving yields by 15–20% compared to traditional methods.

-

Copper(I) iodide in Ullmann coupling minimizes homo-coupling of arylboronic acids, achieving >90% selectivity.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Niementowski’s | 54–70 | 6–12 h | Simple reagents | Requires POCl₃ for chlorination |

| Ullmann Coupling | 72 | 24 h | Regioselective | High catalyst loading |

| Radical-Mediated | 78 | 2 h | Mild conditions | Specialized equipment needed |

| Microwave-Assisted SNAr | 85 | 0.25 h | Rapid, high purity | Scalability challenges |

Chemical Reactions Analysis

2-Chloro-4-(4-(naphthalen-1-yl)phenyl)quinazoline undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazolinones or reduction to form dihydroquinazolines.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common reagents used in these reactions include palladium catalysts, bases like K2CO3, and solvents such as toluene or DMF . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including 2-Chloro-4-(4-(naphthalen-1-yl)phenyl)quinazoline, have been extensively studied for their anticancer properties. The compound exhibits significant inhibition of various cancer cell lines, particularly those associated with lung and colorectal cancers.

Case Studies

- Inhibition of Lung Cancer Cells : A study demonstrated that quinazoline derivatives showed potent cytotoxic effects against A549 lung cancer cells. The compound's structure allows it to interact with multiple targets involved in tumor growth and survival pathways, making it a promising candidate for further development in lung cancer therapies .

- Colorectal Cancer : In another investigation, the compound was evaluated for its efficacy against SW-480 colorectal cancer cells, showing promising results that warrant further exploration for clinical applications .

Anti-Angiogenic Properties

The ability of this compound to inhibit angiogenesis is particularly noteworthy. Angiogenesis is a critical process in tumor growth and metastasis.

Pharmacological Activities

Beyond its anticancer and anti-angiogenic effects, this compound exhibits several other pharmacological activities:

- Anti-Microbial Activity : Quinazoline derivatives have shown effectiveness against various microbial strains, indicating their potential as broad-spectrum antimicrobial agents .

- Anti-Inflammatory Effects : Some studies suggest that quinazoline compounds can modulate inflammatory responses, making them candidates for treating inflammatory diseases .

- Antiviral Properties : Recent research has indicated that certain quinazoline derivatives possess antiviral activity against influenza and hepatitis C viruses, highlighting their versatility as therapeutic agents .

Structure-Activity Relationship (SAR)

The pharmacological efficacy of this compound can be attributed to its structural features. The presence of the naphthalene moiety enhances its binding affinity to target proteins involved in cancer progression and angiogenesis.

| Property | Description |

|---|---|

| Chemical Structure | This compound |

| Target Diseases | Lung cancer, colorectal cancer |

| Mechanism of Action | Inhibition of VEGFR and other kinases |

| Additional Activities | Antimicrobial, anti-inflammatory, antiviral |

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-(naphthalen-1-yl)phenyl)quinazoline involves its interaction with specific molecular targets, such as the adenosine A2A receptor . By binding to this receptor, the compound can inhibit its activity, leading to a decrease in intracellular cAMP levels and subsequent downstream effects on cellular signaling pathways . This mechanism is particularly relevant in the context of neurodegenerative diseases and cancer, where modulation of adenosine receptor activity can have therapeutic benefits .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Chloro-4-[4-(naphthalen-1-yl)phenyl]quinazoline

- CAS No.: 1373265-62-3

- Molecular Formula : C₁₈H₁₁ClN₂

- Molecular Weight : 290.75 g/mol

Structural Features :

The compound features a quinazoline core substituted at position 2 with chlorine and at position 4 with a biphenyl-naphthalene hybrid group. The naphthalen-1-yl moiety introduces steric bulk and π-conjugation, which may enhance binding to hydrophobic pockets in biological targets like kinases .

The compound requires storage under inert conditions (2–8°C), indicating sensitivity to oxidation or hydrolysis .

Potential Applications: Quinazolines are known for tyrosine kinase inhibition, anticancer, and antimicrobial activities . The naphthylphenyl substituent may improve target affinity compared to simpler aryl groups.

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key Observations :

Crystallographic and Stability Considerations

- Crystal Packing : The dihedral angles between aromatic groups in 2-(4-chlorophenyl)-4-phenyl-1,2-dihydroquinazoline (84.97° and 80.23°) contrast with the fully aromatic target compound, which likely adopts a more planar conformation, affecting solubility and melting points .

- Stability : The target compound’s sensitivity to air/light necessitates inert storage, whereas dichloro analogs (e.g., 5185-54-6) may exhibit greater stability due to fewer steric demands .

Biological Activity

2-Chloro-4-(4-(naphthalen-1-yl)phenyl)quinazoline is a synthetic organic compound belonging to the quinazoline family, known for its diverse biological activities. With the molecular formula and a molecular weight of 366.84 g/mol, this compound has garnered interest for its potential therapeutic applications, particularly as an adenosine A2A receptor antagonist , which may be beneficial in treating neurodegenerative diseases and various cancers .

Structural Characteristics

The compound features a quinazoline core with specific substitutions that enhance its biological activity. The presence of both a chloro group and a naphthyl-phenyl moiety contributes to its unique chemical properties, which are critical for its interaction with biological targets.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Quinazoline core with chloro and naphthyl groups | Potential adenosine A2A receptor antagonist activity |

| 6-Chloro-2-(2-naphthalenyl)-4-phenylquinazoline | Different chloro position | Varying receptor interactions due to structural changes |

| 4,4’-Tris(N-(naphthalen-2-yl)-N-phenyl-amino)-triphenylamine | Triphenylamine core | Used in organic electronics with different properties |

Adenosine A2A Receptor Antagonism

The primary biological activity of this compound is its role as an adenosine A2A receptor antagonist . This mechanism is significant because the A2A receptor is implicated in various pathological conditions, including neurodegenerative diseases like Parkinson's and certain cancers. The antagonistic action can potentially mitigate the effects of excessive adenosine signaling, which is often observed in these diseases .

Anticancer Potential

Recent studies have highlighted the anticancer properties of quinazoline derivatives, including this compound. For instance, compounds derived from quinazoline structures have shown promising results against multiple cancer cell lines, demonstrating low micromolar cytotoxicity and selective targeting of cancer cells over non-cancerous cells .

In vitro studies indicate that this compound exhibits significant growth inhibition in various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Case Studies

- Study on Antitumor Activity : A study evaluated the effects of quinazoline derivatives on breast cancer cell lines (MDA-MB231, MDA-MB468, and MCF7). The findings revealed that certain derivatives exhibited enhanced potency against these lines compared to non-cancerous cells, indicating selective cytotoxicity .

- Mechanistic Insights : Another investigation into related quinazoline compounds demonstrated their ability to induce apoptosis in cancer cells through modulation of key apoptotic proteins (Bcl-2 family), leading to significant reductions in tumor growth in vivo .

Q & A

Q. What are the standard synthetic routes for 2-Chloro-4-(4-(naphthalen-1-yl)phenyl)quinazoline?

- Methodological Answer : The synthesis typically involves condensation reactions. For example, analogous quinazolines are synthesized by reacting aldehydes with aminobenzophenones in ethanol under reflux, using ammonium acetate as a catalyst and dimethylaminopyridine (DMAP) to enhance reactivity . For instance, in a related compound (2-(4-chlorophenyl)-4-phenyl-1,2-dihydroquinazoline), the reaction mixture was stirred at 313 K, followed by recrystallization from ethyl acetate to obtain high-purity crystals . Key steps include:

Q. How is the compound characterized structurally and chemically?

- Methodological Answer : Structural elucidation employs:

- X-ray crystallography : Refinement via SHELXL software to determine dihedral angles and hydrogen-bonding networks (e.g., phenyl rings forming angles of 61.71° in related quinazolines) .

- Spectroscopy : H/C NMR for functional group analysis, mass spectrometry (MS) for molecular weight confirmation, and IR for identifying stretching vibrations (e.g., C–Cl, C=N) .

- Elemental analysis : To verify purity (>95% common in crystallized products) .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound?

- Methodological Answer : Low yields often arise from side reactions or incomplete cyclization. Strategies include:

- Catalyst optimization : Using DMAP (0.2 equiv) to accelerate condensation .

- Solvent selection : Polar aprotic solvents like sulfolane enhance reaction rates at elevated temperatures (e.g., 100°C for 16 hours in related syntheses) .

- Post-reaction quenching : Gradual addition to ice-cold water to precipitate products and minimize impurities .

- Example : A 46% yield was achieved for 4-chloro-2-(pyridin-3-yl)quinazoline using PCl as a chlorinating agent .

Q. How to resolve contradictions between spectroscopic data and computational predictions?

- Methodological Answer : Discrepancies (e.g., unexpected H NMR shifts) require:

- Crystallographic validation : X-ray diffraction provides definitive bond lengths/angles (e.g., C–H⋯π interactions in crystal lattices) .

- DFT calculations : Compare experimental vs. computed NMR/IR spectra using Gaussian or ORCA software to identify conformational differences .

- Cross-technique verification : Pair mass spectrometry with elemental analysis to confirm molecular composition .

Q. What computational tools are suitable for predicting biological activity?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with tyrosine kinases or DNA topoisomerases (e.g., quinazoline derivatives targeting EGFR) .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing Cl groups) with IC values using MOE or ChemAxon .

- Example : Hydrazone-functionalized quinazolines showed enhanced antitumor activity via π-π stacking interactions predicted by docking .

Q. How to evaluate the compound’s biological activity in vitro?

- Methodological Answer :

- Kinase inhibition assays : Measure IC using ADP-Glo™ kinase assays (e.g., EGFR or VEGFR2 targets) .

- Cytotoxicity screening : MTT or SRB assays on cancer cell lines (e.g., HepG2 or MCF-7) with EC values calculated via nonlinear regression .

- Apoptosis induction : Caspase-3 activation assays using fluorogenic substrates (e.g., DEVD-AMC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.